[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol
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Overview
Description
[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol This compound features a piperidine ring substituted with a 2-methyl-4-nitrophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process involves the use of high-purity reagents and advanced synthesis techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
- Used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
- Compounds such as 2-methyl-4-nitroaniline and 4-nitropiperidine exhibit similar chemical properties and reactivity.
[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol: shares structural similarities with other piperidine derivatives and nitroaromatic compounds.
Uniqueness:
- The presence of both a piperidine ring and a nitrophenyl group in this compound makes it unique compared to other similar compounds.
- Its specific substitution pattern and functional groups contribute to its distinct chemical behavior and potential applications .
Properties
IUPAC Name |
[1-(2-methyl-4-nitrophenyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-8-12(15(17)18)2-3-13(10)14-6-4-11(9-16)5-7-14/h2-3,8,11,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYFXIKJGHKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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